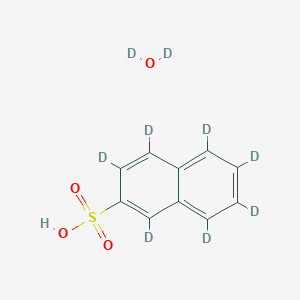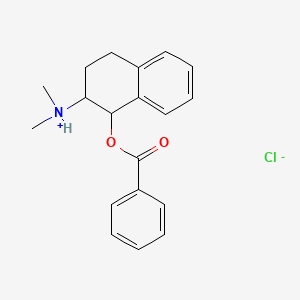
(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride is a complex organic compound with significant applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the naphthol core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This is usually achieved through nucleophilic substitution reactions.
Esterification with benzoic acid: The naphthol intermediate is esterified with benzoic acid under dehydrating conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthol to dihydronaphthol derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which contribute to its therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- (1R-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride
- 1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate
- 1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol
Uniqueness
(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall efficacy in various applications.
Propiedades
Número CAS |
39787-50-3 |
|---|---|
Fórmula molecular |
C19H22ClNO2 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
(1-benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H |
Clave InChI |
FTVLIUAUWUINLT-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


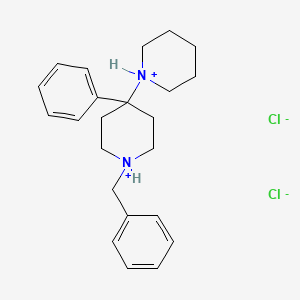
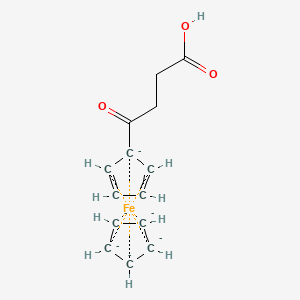


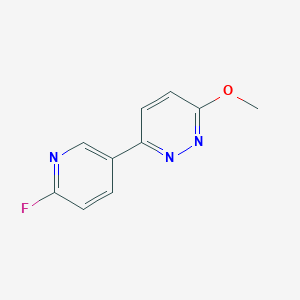
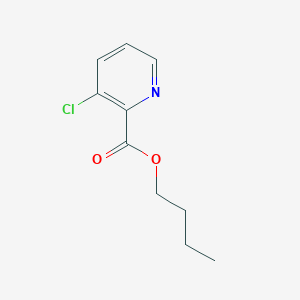
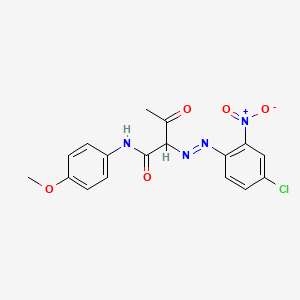
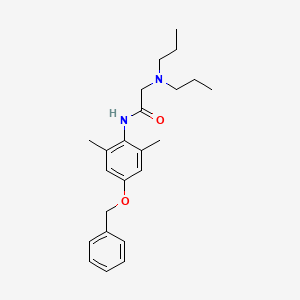
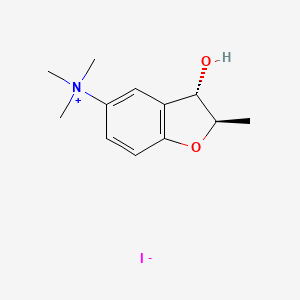
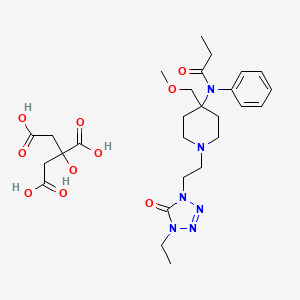
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)


